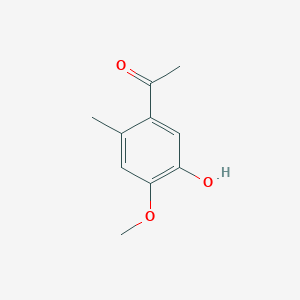

1-(5-Hydroxy-4-methoxy-2-methylphenyl)ethanone

CAS No.: 6948-37-4

Cat. No.: VC8165830

Molecular Formula: C10H12O3

Molecular Weight: 180.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6948-37-4 |

|---|---|

| Molecular Formula | C10H12O3 |

| Molecular Weight | 180.2 g/mol |

| IUPAC Name | 1-(5-hydroxy-4-methoxy-2-methylphenyl)ethanone |

| Standard InChI | InChI=1S/C10H12O3/c1-6-4-10(13-3)9(12)5-8(6)7(2)11/h4-5,12H,1-3H3 |

| Standard InChI Key | MFWHQNNQKUUWEX-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1C(=O)C)O)OC |

| Canonical SMILES | CC1=CC(=C(C=C1C(=O)C)O)OC |

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Structural Features

The IUPAC name 1-(5-hydroxy-4-methoxy-2-methylphenyl)ethanone reflects its substitution pattern:

-

A hydroxyl (-OH) group at position 5

-

A methoxy (-OCH) group at position 4

-

A methyl (-CH) group at position 2

The SMILES notation is CC1=CC(=C(C=C1C(=O)C)O)OC, and the InChI key is MFWHQNNQKUUWEX-UHFFFAOYSA-N .

Synthesis Methods

Friedel-Crafts Acylation Approach

A common route involves Friedel-Crafts acylation of 2-methyl-4-methoxyphenol with acetic anhydride under acidic conditions. This method yields the product but requires careful control of reaction stoichiometry to avoid over-acylation .

Phase-Transfer Catalyzed Alkylation

A patent (CN112142579A) describes alkylation of 2,4-dihydroxybenzophenone with methyl halides (e.g., CHCl) using a phase-transfer catalyst (e.g., tetrabutylammonium chloride) in a high-pressure reactor. Conditions include:

Kojic Acid Derivative Pathway

A multi-step synthesis from kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) involves:

-

Chlorination with SOCl to form 2-(chloromethyl)-5-hydroxy-4H-pyran-4-one.

-

Hydrolysis to 5-hydroxy-2-methyl-4H-pyran-4-one.

-

Methylation with methyl triflate to yield the final pyrylium triflate derivative .

Physical and Chemical Properties

Biological and Industrial Applications

UV Absorber Synthesis

The compound serves as an intermediate in synthesizing 2-hydroxy-4-methoxybenzophenone, a UV filter used in sunscreens. A patent highlights its production via alkylation of dihydroxybenzophenones, offering environmental advantages over traditional dimethyl sulfate methods .

Organic Synthesis Building Block

Its phenolic and ketonic functionalities make it valuable for constructing heterocycles, such as pyrylium salts used in [5+2] cycloadditions .

| Hazard Statement | Precautionary Measure |

|---|---|

| H302: Harmful if swallowed | Use personal protective equipment (gloves, goggles) |

| H312: Harmful in contact with skin | Avoid dust formation; ensure adequate ventilation |

| H332: Harmful if inhaled | Store in a dark, dry place under inert gas |

Safety data sheets (SDS) recommend disposal via incineration or licensed waste management services .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume